N-(2-chlorophenyl)piperazine-1-carboxamide
Overview
Description
N-(2-chlorophenyl)piperazine-1-carboxamide: is a chemical compound belonging to the class of piperazines. Piperazines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is known for its potential pharmacological properties and has been extensively studied for its various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chloroaniline and piperazine.
Coupling Agent: Commonly used coupling agents include carbodiimides or phosphonium salts.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-chlorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new chemical entities with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with various biological targets. It is used in molecular docking studies to understand its binding affinity and specificity towards different receptors.
Medicine: The compound has shown potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It is investigated for its therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets in the body, leading to its observed biological effects. The compound may act as a partial agonist at certain receptors, such as the 5-HT1A receptor, and as an antagonist at others, such as the D2 receptor. These interactions can modulate the release of neurotransmitters like serotonin and dopamine, contributing to its pharmacological effects.
Comparison with Similar Compounds
N-(2-chlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds in the piperazine class. Some of the similar compounds include:
N-(3-chlorophenyl)piperazine-1-carboxamide: Similar structure with the chlorine atom at the 3-position instead of the 2-position.
N-(4-chlorophenyl)piperazine-1-carboxamide: Similar structure with the chlorine atom at the 4-position.
N-(2-fluorophenyl)piperazine-1-carboxamide: Similar structure with a fluorine atom replacing the chlorine atom.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities
Properties
IUPAC Name |
N-(2-chlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-1-2-4-10(9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXGOKYUGMAKBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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